ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate
Description
This compound is a pyrazole-based derivative featuring a 1-phenyl substitution at position 1 and an ethyl carboxylate group at position 4 of the pyrazole core. The pyrrole ring at position 5 is functionalized with a 2-oxo-2-[2-(trifluoromethyl)anilino]acetyl group, introducing a trifluoromethylated anilino moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the acetyl-pyrrole linkage may facilitate π-π stacking or hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
ethyl 5-[2-[2-oxo-2-[2-(trifluoromethyl)anilino]acetyl]pyrrol-1-yl]-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O4/c1-2-36-24(35)17-15-29-32(16-9-4-3-5-10-16)23(17)31-14-8-13-20(31)21(33)22(34)30-19-12-7-6-11-18(19)25(26,27)28/h3-15H,2H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWDIRKPUCYRKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N3C=CC=C3C(=O)C(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of intermediate compounds, which are then combined to form the final product. Key steps may include:
Formation of the Pyrrole Ring: This can be achieved through the reaction of an appropriate amine with a diketone under acidic conditions.
Introduction of the Pyrazole Ring: This step often involves the cyclization of a hydrazine derivative with a 1,3-diketone.
Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
Key Observations :
- Trifluoromethyl vs.
- Pyrazole Fusion : Compound 16a (from ) demonstrates that fused heterocyclic systems (e.g., triazolopyrimidine) significantly elevate melting points (>340°C) due to increased rigidity, contrasting with the target compound’s flexible pyrrole-acetyl side chain .
- Solubility Trends : The target compound’s trifluoromethyl group may improve solubility in polar aprotic solvents (e.g., THF or DMF) compared to nitrophenyl-substituted analogues like 16a, which require DMSO .
Research Findings and Functional Implications
- Thermal Stability: Pyrazole derivatives with fused rings (e.g., 16a) exhibit higher thermal stability (>340°C) than mono-cyclic analogues, suggesting that the target compound’s stability may depend on side-chain rigidity .
- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound may enhance electrophilicity at the acetyl-pyrrole carbonyl, increasing reactivity toward nucleophilic targets compared to dimethylamino-substituted analogues .
Biological Activity
Ethyl 5-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylate (CAS No. 477709-30-1) is a complex organic compound featuring a unique chemical structure that includes a trifluoromethyl group, a pyrrole moiety, and a pyrazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against several bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated significant growth inhibition in cancer cells, indicating its potential as an anticancer agent.
The mechanism of action for this compound is believed to involve multiple pathways:
- Inhibition of Key Enzymes : The compound may inhibit specific kinases or enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing for better interaction with cellular membranes and proteins, thereby modulating signaling pathways critical for cell growth and survival.
Antimicrobial Activity
A study conducted by Da Silva et al. evaluated the antimicrobial efficacy of various pyrazole derivatives, including our compound of interest. The results indicated that the compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against several cancer cell lines, including breast (MCF7), lung (A549), and colorectal (HT29) cancers. The IC50 values were determined using MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 20 |
| HT29 | 25 |
These findings suggest that the compound has a dose-dependent effect on cell viability, with greater potency observed in breast cancer cells .
Case Studies
A notable case study involved the administration of this compound in xenograft models of cancer. Tumors treated with the compound showed significant regression compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
